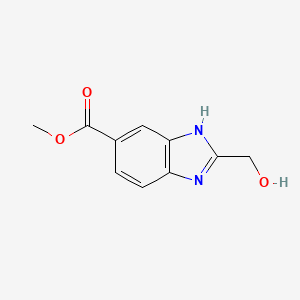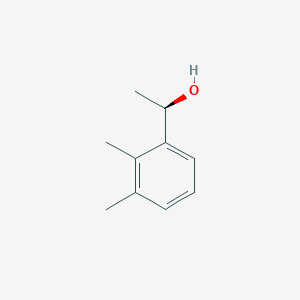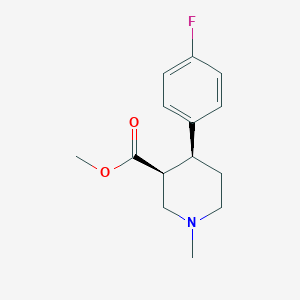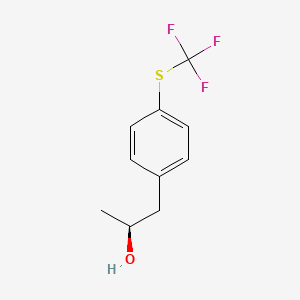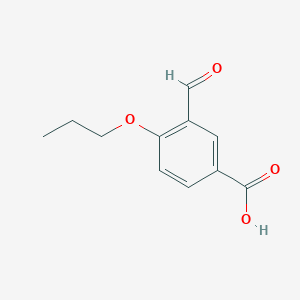
3-Formyl-4-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-propoxybenzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the third position and a propoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propoxybenzoic acid typically involves the formylation of 4-propoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds as follows:
- 4-Propoxybenzoic acid is dissolved in DMF.
- POCl3 is added dropwise to the solution, resulting in the formation of the Vilsmeier complex.
- The reaction mixture is heated to promote the formylation at the meta position relative to the carboxylic acid group.
- The product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Carboxy-4-propoxybenzoic acid.
Reduction: 3-Hydroxymethyl-4-propoxybenzoic acid.
Substitution: 3-Formyl-4-alkoxybenzoic acid (with varying alkoxy groups).
Scientific Research Applications
3-Formyl-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to form conjugated systems with strong absorption and emission properties.
Industry: The compound can be used in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-formyl-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins. Additionally, the propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
3-Formyl-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a propoxy group.
4-Formylbenzoic acid: Lacks the propoxy group and has different reactivity and applications.
3-Formylphenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 3-Formyl-4-propoxybenzoic acid is unique due to the presence of both a formyl and a propoxy group, which confer distinct chemical reactivity and physical properties. The propoxy group enhances the compound’s solubility in organic solvents and can influence its interactions with biological targets. The formyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-formyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
InChI Key |
UVEFHNGJLSXWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




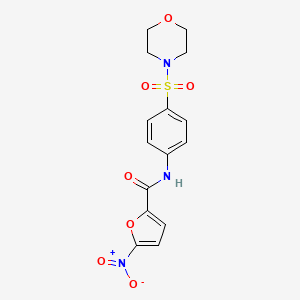
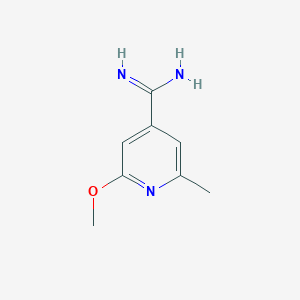
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

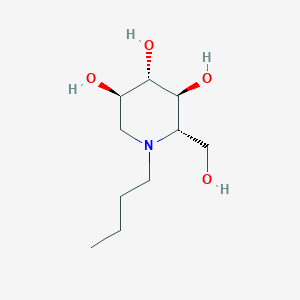

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)

